molecular formula C18H15NO2 B14193842 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 834894-98-3

4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile

Katalognummer: B14193842
CAS-Nummer: 834894-98-3
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: LKPULJVDCNFTLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring system substituted with a methoxyethyl group and a benzonitrile moiety, which contributes to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyethyl)phenol with 4-cyanobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as refluxing in an organic solvent like toluene or ethanol, and yields the desired product after purification.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of green chemistry principles to minimize waste and reduce environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture .

Analyse Chemischer Reaktionen

4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

834894-98-3

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

4-[2-(2-methoxyethyl)-1-benzofuran-5-yl]benzonitrile

InChI

InChI=1S/C18H15NO2/c1-20-9-8-17-11-16-10-15(6-7-18(16)21-17)14-4-2-13(12-19)3-5-14/h2-7,10-11H,8-9H2,1H3

InChI-Schlüssel

LKPULJVDCNFTLE-UHFFFAOYSA-N

Kanonische SMILES

COCCC1=CC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.